molecular formula C19H16N4O5 B2767383 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 1351771-27-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

カタログ番号: B2767383
CAS番号: 1351771-27-1
分子量: 380.36
InChIキー: WENGPRASKCSXQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C19H16N4O5 and its molecular weight is 380.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article synthesizes current research findings regarding its biological activity, including cytotoxic effects, enzyme inhibition, and mechanisms of action.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of a benzodioxin moiety and an imidazole ring. The synthesis typically involves reactions between 2,3-dihydrobenzo[1,4]-dioxin derivatives and various acetamides or sulfonamides under controlled conditions. For instance, the initial step often includes reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides to yield sulfonamide derivatives, which can then be further modified to obtain the target compound .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : The compound was evaluated against HepG2 (liver cancer), SW620 (colon cancer), and other metastatic cancer cell lines.
  • IC50 Values : The compound demonstrated IC50 values in the range of 64.2 µM to 86.3 µM against specific cancer cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Treatment with the compound resulted in a significant increase in the G1 phase population of HepG2 cells while decreasing the S and G2/M phases. This suggests that the compound induces cell cycle arrest at the G1 checkpoint .
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to increased early and late apoptotic cell populations. Key apoptotic proteins such as caspase-3 and Bax were significantly upregulated, while Bcl-2 levels decreased markedly in treated cells . This indicates a pro-apoptotic mechanism that may be leveraged for cancer therapy.
  • Enzyme Inhibition : The compound has also been screened for its ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. Such activities suggest potential therapeutic applications in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Comparative Biological Activity

To provide a clearer picture of the biological activity of this compound compared to other related compounds, the following table summarizes key findings:

Compound NameIC50 (µM)Mechanism of ActionTarget Disease
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-...64.2 - 86.3Apoptosis induction; Cell cycle arrestCancer
Compound 6i (related derivative)VariesApoptosis induction; Cell cycle arrestCancer
Standard Chemotherapeutics (e.g., Doxorubicin)0.3DNA intercalation; apoptosisCancer
α-glucosidase Inhibitors (e.g., Acarbose)VariesEnzyme inhibitionT2DM

Case Studies

Several studies have highlighted the efficacy of this compound in vitro:

  • Study on HepG2 Cells : A detailed investigation showed that treatment with this compound led to a notable increase in apoptotic markers and a decrease in viable cell counts after 24 hours of exposure.
  • Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited α-glucosidase activity with a potency comparable to established inhibitors used in diabetes management.

科学的研究の応用

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide. These compounds have been evaluated against various bacterial strains and fungi.

Case Study 1: Antimicrobial Activity Assessment

A series of derivatives were synthesized and tested for their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

The results indicated that the presence of nitro and halo groups enhanced antimicrobial activity significantly, suggesting that structural modifications could lead to more effective agents against resistant strains .

Anticancer Applications

The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines.

Case Study 2: Anticancer Activity Evaluation

In vitro studies were conducted using the HCT116 colorectal carcinoma cell line. The following IC50 values were recorded:

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard (5-FU)9.99HCT116

The compounds demonstrated potent anticancer activity, outperforming the standard drug 5-fluorouracil (5-FU). The selectivity index indicated a favorable safety profile against normal cell lines .

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c24-19(21-14-3-6-17-18(9-14)28-8-7-27-17)16-11-22(12-20-16)10-13-1-4-15(5-2-13)23(25)26/h1-6,9,11-12H,7-8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENGPRASKCSXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。